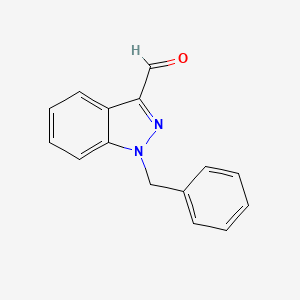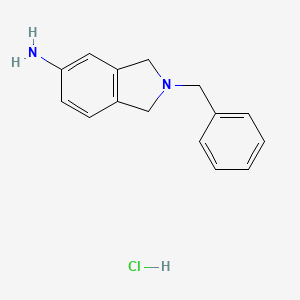
3-Amino-5-bromo-2-(ethylamino)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
There are several methodologies for the introduction of various bio-relevant functional groups to pyridine . A ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans has been reported .Applications De Recherche Scientifique
Synthesis of Polyheterocyclic Ring Systems
3-Amino-5-bromo-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine, a compound closely related to the query chemical, has been used as a precursor for constructing new polyheterocyclic ring systems. This compound has shown versatility in reactions, leading to the synthesis of various derivatives with potential antibacterial properties (Abdel‐Latif et al., 2019).
Utility in Heterocyclic Synthesis
Another study focused on the synthetic utility of an enaminonitrile moiety derived from a similar compound for the synthesis of new thienopyrimidines. This work underscores the chemical's relevance in generating structurally diverse heterocyclic compounds (Madkour et al., 2009).
Antitumor Properties
Nicotinamide derivatives synthesized from 3-amino-5-bromo-2-(ethylamino)pyridine and its analogs have been evaluated for their antitumor properties against a wide range of human tumor cell lines, highlighting its potential in medicinal chemistry for developing anticancer agents (Girgis et al., 2006).
Vasodilation Properties
Derivatives of a similar compound have been synthesized and screened for vasodilation activity. This research indicates the potential application of these compounds in cardiovascular diseases, showcasing the broad therapeutic relevance of the chemical's derivatives (Girgis et al., 2008).
Antimicrobial Activity
Research on thio-substituted ethyl nicotinate, thieno[2,3-b]pyridine, and pyridothienopyrimidine derivatives, derived from a process involving this compound, has demonstrated antimicrobial activity. This highlights the compound's potential for developing new antimicrobial agents (Gad-Elkareem et al., 2011).
Mécanisme D'action
Target of Action
Similar compounds have been used in the suzuki–miyaura cross-coupling reaction, a widely applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
It may interact with its targets through a mechanism similar to that of the suzuki–miyaura cross-coupling reaction . This reaction involves the coupling of an organoboron compound and a halide under the influence of a palladium catalyst.
Biochemical Pathways
Given its potential use in suzuki–miyaura cross-coupling reactions, it may play a role in the synthesis of complex organic compounds .
Result of Action
It may contribute to the formation of carbon–carbon bonds in the suzuki–miyaura cross-coupling reaction .
Analyse Biochimique
Biochemical Properties
3-Amino-5-bromo-2-(ethylamino)pyridine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been used in the synthesis of polycyclic azaarenes and other complex organic molecules . The compound’s bromine and amino groups allow it to form hydrogen bonds and other interactions with biomolecules, which can affect enzyme activity and protein folding.
Cellular Effects
The effects of this compound on cellular processes are diverse. It can influence cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can modulate the activity of specific enzymes and proteins, leading to changes in cellular function . For example, it may affect the expression of genes involved in metabolic pathways, thereby altering the cell’s metabolic state.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction . Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It has been observed that the compound remains stable under specific storage conditions, such as refrigeration at 2-8°C . Long-term studies have shown that it can have lasting effects on cellular function, particularly in in vitro experiments.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may have beneficial effects, such as modulating enzyme activity and improving metabolic function. At higher doses, it can exhibit toxic or adverse effects, including enzyme inhibition and disruption of cellular processes . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that are crucial for metabolic processes. For instance, it can affect the activity of enzymes involved in the synthesis and degradation of nucleotides and amino acids . These interactions can lead to changes in metabolic flux and metabolite levels within the cell.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by various factors. The compound can interact with specific transporters and binding proteins, which facilitate its movement across cellular membranes . Additionally, its localization and accumulation within specific cellular compartments can affect its activity and function.
Subcellular Localization
This compound exhibits specific subcellular localization patterns. It can be directed to particular compartments or organelles within the cell through targeting signals and post-translational modifications . This localization is crucial for its activity, as it allows the compound to interact with specific biomolecules and exert its effects in a targeted manner.
Propriétés
IUPAC Name |
5-bromo-2-N-ethylpyridine-2,3-diamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10BrN3/c1-2-10-7-6(9)3-5(8)4-11-7/h3-4H,2,9H2,1H3,(H,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPIAZKOLOZQXLO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=C(C=C(C=N1)Br)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10BrN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.08 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
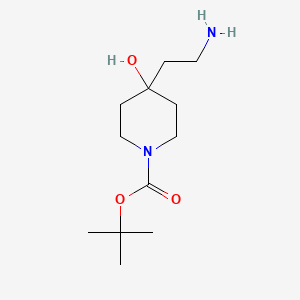
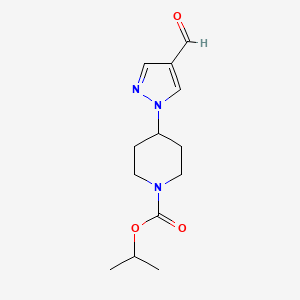

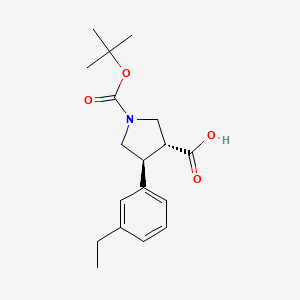




![hexahydropyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione propionic acid](/img/no-structure.png)
![5-Bromo-4-fluorobenzo[d][1,3]dioxole](/img/structure/B581386.png)
